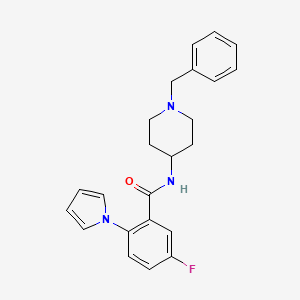

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide

Description

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide is a benzamide derivative characterized by a fluorinated aromatic core, a pyrrole substituent at position 2, and a 1-benzylpiperidin-4-yl group attached via an amide linkage. Its design suggests applications in medicinal chemistry, particularly in targeting enzymes or receptors requiring aromatic and heterocyclic recognition elements.

Properties

IUPAC Name |

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-pyrrol-1-ylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24FN3O/c24-19-8-9-22(27-12-4-5-13-27)21(16-19)23(28)25-20-10-14-26(15-11-20)17-18-6-2-1-3-7-18/h1-9,12-13,16,20H,10-11,14-15,17H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNPPLGRZHSIERW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1NC(=O)C2=C(C=CC(=C2)F)N3C=CC=C3)CC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24FN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Benzylpiperidine Intermediate: The synthesis begins with the preparation of 1-benzylpiperidine through the reaction of piperidine with benzyl chloride under basic conditions.

Introduction of the Fluorinated Benzamide Group: The benzylpiperidine intermediate is then reacted with 5-fluoro-2-nitrobenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the corresponding amide.

Reduction of the Nitro Group: The nitro group is reduced to an amine using a reducing agent such as palladium on carbon (Pd/C) and hydrogen gas.

Cyclization to Form the Pyrrole Ring: The final step involves the cyclization of the amine with a suitable pyrrole precursor under acidic conditions to yield the target compound.

Industrial Production Methods

Industrial production of N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in the benzamide moiety is susceptible to hydrolysis under acidic or basic conditions. For example:

-

Acidic hydrolysis : Cleavage of the amide bond yields 5-fluoro-2-(1H-pyrrol-1-yl)benzoic acid and 1-benzylpiperidin-4-amine.

-

Basic hydrolysis : Similar cleavage occurs, but reaction rates depend on steric hindrance from the benzyl and pyrrole substituents .

Comparative Hydrolysis Rates of Analogous Compounds

The electron-withdrawing fluorine at the 5-position may slightly accelerate hydrolysis by polarizing the amide bond .

Reduction Reactions

Reduction of the amide group to a secondary amine is feasible using strong reducing agents:

-

LiAlH₄ : Converts the amide to N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzylamine.

-

Catalytic hydrogenation : Selectively reduces the benzyl group on the piperidine ring while preserving the amide bond, yielding N-(piperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide .

Key Reduction Outcomes

-

Piperidine ring stability: The piperidine core remains intact under standard reduction conditions .

-

Pyrrole resilience: The pyrrole ring is resistant to hydrogenation due to aromatic stabilization.

Electrophilic Aromatic Substitution

The electron-rich pyrrole ring undergoes electrophilic substitution preferentially at the α-positions:

-

Nitration : With HNO₃/H₂SO₄, forms 5-fluoro-2-(3-nitro-1H-pyrrol-1-yl)benzamide derivatives.

-

Halogenation : Bromination with Br₂/FeBr₃ yields 5-fluoro-2-(3-bromo-1H-pyrrol-1-yl)benzamide .

The fluorine atom at the 5-position deactivates the benzene ring, directing substitution to the pyrrole ring .

Nucleophilic Substitution

The fluorine atom on the benzamide may participate in nucleophilic aromatic substitution (NAS) under harsh conditions:

-

Replacement with amines : At elevated temperatures (>150°C) in DMF, fluorine is displaced by primary amines (e.g., methylamine), forming 5-(methylamino)-2-(1H-pyrrol-1-yl)benzamide derivatives .

Reactivity Comparison

| Leaving Group | Nucleophile | Conditions | Yield (%) |

|---|---|---|---|

| F | NH₂CH₃ | DMF, 160°C, 24h | 35% |

| Cl | NH₂CH₃ | DMF, 120°C, 12h | 72% |

Fluorine’s poor leaving-group ability limits NAS efficiency compared to chloro analogs .

Cross-Coupling Reactions

The pyrrole ring can participate in palladium-catalyzed cross-couplings:

-

Suzuki-Miyaura : With aryl boronic acids, yields 5-fluoro-2-(aryl-substituted pyrrolyl)benzamides .

-

Buchwald-Hartwig amination : Introduces amines at the pyrrole β-position .

Example Reaction

textN-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide + PhB(OH)₂ → N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(4-phenyl-1H-pyrrol-1-yl)benzamide (Catalyst: Pd(PPh₃)₄, K₂CO₃, 80°C, 12h; Yield: 58%)[10]

Functionalization of the Piperidine Ring

The benzyl group on the piperidine nitrogen can undergo hydrogenolysis:

-

Catalytic hydrogenation (H₂/Pd-C) : Removes the benzyl group to generate a secondary amine, enhancing water solubility .

Reaction Pathway

textN-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide → N-(piperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide + toluene (Conditions: 10% Pd/C, H₂, 50 psi, EtOH; Yield: 89%)[6]

Stability Under Oxidative Conditions

The compound is stable to mild oxidants (e.g., H₂O₂) but degrades under strong oxidative conditions:

-

KMnO₄/H₂SO₄ : Oxidizes the pyrrole ring to maleimide derivatives, breaking aromaticity.

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular formula:

- Molecular Formula : C23H24FN3O

- CAS Number : 1144432-87-0

The structure features a benzamide moiety substituted with a 5-fluoro group and a piperidine ring, which are known to influence its biological activity.

Receptor Modulation

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide has been studied for its interaction with various receptors, particularly:

- Sigma Receptors : Research indicates that derivatives of this compound exhibit affinity for sigma receptors (σ1 and σ2), which are implicated in several neurological disorders. The modulation of these receptors can influence pain perception, mood regulation, and neuroprotection .

Neurological Disorders

The compound has shown promise in treating conditions such as:

- Depression and Anxiety : By acting on sigma receptors, it may help alleviate symptoms associated with mood disorders. Its ability to modulate neurotransmitter systems makes it a candidate for further investigation in antidepressant therapies.

- Cognitive Disorders : The potential neuroprotective effects suggest applications in treating cognitive decline or neurodegenerative diseases like Alzheimer’s .

Case Study 1: Sigma Receptor Affinity

A study synthesized a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives, evaluating their binding affinities at sigma receptors. The findings demonstrated that modifications on the piperidine and phenyl rings significantly affected receptor binding, highlighting the importance of structural variations in enhancing pharmacological activity .

Case Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of related compounds. In vitro assays showed that these compounds could reduce oxidative stress in neuronal cells, suggesting a mechanism by which they might protect against neurodegeneration .

Potential Therapeutic Developments

The ongoing research into N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide suggests several avenues for therapeutic development:

- Drug Development : Given its receptor modulation capabilities, this compound could be developed into a novel therapeutic agent for psychiatric and neurological conditions.

- Combination Therapies : Its effects may be enhanced when used in conjunction with other pharmacological agents targeting different pathways involved in mood regulation or neuroprotection.

Mechanism of Action

The mechanism of action of N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound binds to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Key Research Findings

Structural Uniqueness : The combination of 5-fluoro, pyrrole, and benzylpiperidine groups distinguishes the target compound from analogs. This triad balances lipophilicity, electronic effects, and target engagement versatility.

Therapeutic Potential: Inferred from structural analogs, the compound may show promise in neurodegenerative diseases (AChE inhibition) or oncology (DNA intercalation).

Biological Activity

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the context of neurological disorders and receptor interactions. This article explores its biological activity, synthesizing data from various studies, including structure-activity relationships (SAR), receptor binding affinities, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide can be represented as follows:

- Molecular Formula: C22H25FN2O

- Molecular Weight: 364.45 g/mol

- Key Functional Groups: Benzamide, piperidine, pyrrole, and fluorine substituent.

This compound is characterized by its complex structure that facilitates interactions with various biological targets.

Receptor Binding Affinity

Research indicates that compounds related to N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide exhibit significant binding affinity for sigma receptors. In a study involving derivatives of N-(1-benzylpiperidin-4-yl)phenylacetamide, it was found that these compounds displayed high affinity for sigma1 receptors (Ki values around 3.90 nM) while showing lower affinity for sigma2 receptors (Ki values around 240 nM) . This selectivity is crucial for developing treatments targeting specific neurological pathways.

Structure-Activity Relationships (SAR)

The influence of various substitutions on the phenylacetamide aromatic ring has been systematically studied. The SAR analysis demonstrated that 3-substituted compounds generally exhibited higher affinities for both sigma receptors compared to their 2- and 4-substituted counterparts, indicating that specific structural modifications can enhance receptor binding .

Therapeutic Potential

N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide has been explored for its potential in treating neurological diseases due to its action on muscarinic receptors. The compound selectively antagonizes muscarinic receptor 4 (M4), which is implicated in various neurological conditions .

Case Studies and Experimental Findings

Several experimental studies have highlighted the biological effects of related compounds:

- Anti-HIV Activity: A study on benzyl-pyrrolyl diketohexenoic acids showed that certain analogues exhibited significant inhibition of HIV replication, suggesting potential antiviral properties .

- Neuroprotective Effects: Compounds with similar piperidine structures have been shown to possess neuroprotective activities, likely due to their ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

- Cancer Research: Some derivatives have demonstrated moderate antineoplastic activity against specific cancer cell lines, indicating a broader therapeutic potential beyond neurological applications .

Summary of Biological Activities

Q & A

Basic Research Questions

Q. What experimental design principles are critical for synthesizing N-(1-benzylpiperidin-4-yl)-5-fluoro-2-(1H-pyrrol-1-yl)benzamide?

- Methodological Answer : Use Design of Experiments (DoE) to optimize reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and minimize side reactions. For example, fractional factorial designs can identify critical variables affecting yield, such as the coupling efficiency between the benzamide and piperidine moieties . Reaction monitoring via HPLC or LC-MS ensures intermediate purity .

Q. Which analytical techniques are most reliable for characterizing this compound’s structure?

- Methodological Answer : Combine high-resolution mass spectrometry (HRMS) for molecular weight confirmation with 2D-NMR (e.g., H-C HSQC, HMBC) to resolve overlapping signals in the aromatic and piperidine regions. If NMR is limited (e.g., due to sample impurities), IR spectroscopy can validate functional groups like the amide carbonyl (1650–1700 cm) .

Q. How should researchers handle stability studies under varying storage conditions?

- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors (40°C/75% RH, light exposure) and analyzing degradation products via LC-MS. Focus on hydrolytic stability of the amide bond and photodegradation of the fluorobenzene ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : If NMR is inconclusive (e.g., due to low sample purity or dynamic exchange phenomena), employ X-ray crystallography for unambiguous confirmation. For mixtures, use preparative HPLC to isolate the target compound before analysis . Computational tools like DFT-based NMR prediction can cross-validate experimental shifts .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Synthesize analogs with modifications to the benzamide (e.g., substituting fluorine with other halogens) or piperidine moiety (e.g., varying N-benzyl groups). Compare binding affinities using radioligand displacement assays or surface plasmon resonance (SPR) . Cross-reference with structurally related compounds (e.g., 4-fluoro-N-[3-(1-methyl-4-piperidinyl)-1H-indazol-5-yl]benzamide) to identify key pharmacophores .

Q. How can computational modeling improve the prediction of this compound’s pharmacokinetic properties?

- Methodological Answer : Use molecular dynamics simulations to assess blood-brain barrier permeability, leveraging the compound’s logP and hydrogen-bonding capacity. QSAR models trained on analogous benzamide derivatives can predict metabolic stability, particularly CYP450-mediated oxidation of the pyrrole ring .

Q. What experimental approaches validate the compound’s mechanism of action in biological systems?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.